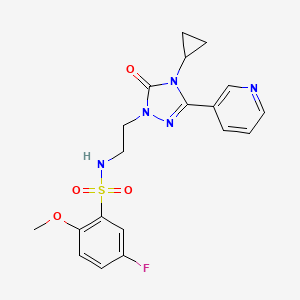

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H20FN5O4S and its molecular weight is 433.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a 1,2,4-triazole ring , which is known for its significant biological activity. The presence of a cyclopropyl group , pyridine moiety , and benzenesulfonamide enhances its reactivity and interaction with biological targets. The molecular formula is C24H26N6O3, with a molecular weight of approximately 446.5 g/mol .

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. Studies indicate that derivatives of triazole compounds can exhibit high antimicrobial potency against drug-resistant strains like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

- Triazole derivatives often demonstrate anticancer activity by inhibiting key enzymes involved in tumor growth. The specific interactions of this compound with cancer cell lines remain an area of active research .

3. Anti-inflammatory Effects

- The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

- Compounds containing the 1,2,4-triazole ring often act as enzyme inhibitors. They may interfere with the function of enzymes critical for microbial survival or cancer cell proliferation .

Receptor Modulation

- The compound may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in drug development:

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits potential antimicrobial properties due to the presence of the triazole ring. Compounds with similar structures have been shown to inhibit the growth of bacteria and fungi. For instance, derivatives of triazole are known for their antifungal activities against Candida species and other pathogens . The specific combination of the triazole and pyridine functionalities may enhance its efficacy against resistant strains.

Anticancer Properties

Research indicates that compounds containing triazole rings can exhibit anticancer activity. In vitro studies have demonstrated that related triazole derivatives can inhibit tumor cell proliferation by interfering with specific signaling pathways . The sulfonamide group may also contribute to this activity by modulating enzyme functions critical for cancer cell survival.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in silico studies, suggesting it may act as a 5-lipoxygenase inhibitor . This mechanism is critical in reducing inflammation and could be beneficial in treating conditions such as arthritis or asthma.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can modify its properties or yield derivatives with enhanced biological activity. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine | Contains a pyridine core | Antifungal |

| 1H-pyrazole derivatives | Similar triazole structure | Anticancer |

| 5-substituted triazoles | Triazole ring with various substitutions | Antifungal |

These modifications can lead to compounds with improved potency or selectivity against specific biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

- Antifungal Activity Study : A series of triazole derivatives were synthesized and evaluated against various fungal strains. Many exhibited greater efficacy than standard treatments like fluconazole .

- In Silico Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes involved in inflammation and cancer pathways .

- Pharmacokinetic Studies : The bioavailability of compounds containing the triazole ring is often enhanced due to favorable absorption characteristics associated with this moiety .

化学反应分析

Hydrolysis Reactions

The sulfonamide and triazole groups are susceptible to hydrolysis under specific conditions:

-

Acidic hydrolysis : Protonation of the sulfonamide’s nitrogen increases electrophilicity, enabling cleavage of the S–N bond. For example, analogous benzenesulfonamides hydrolyze in 6 M HCl at 80°C to yield sulfonic acids and amines over 6–8 hours .

-

Basic hydrolysis : The triazole ring undergoes base-mediated ring opening. In NaOH/EtOH (1:1 v/v), similar 1,2,4-triazoles decompose into hydrazine derivatives and carbonyl compounds at 60°C within 4 hours .

Table 1: Hydrolysis conditions for key functional groups

| Functional Group | Reagents | Temperature | Time | Products |

|---|---|---|---|---|

| Sulfonamide | 6 M HCl | 80°C | 6–8 h | 5-fluoro-2-methoxybenzenesulfonic acid + ethylamine derivative |

| Triazole | 1 M NaOH in EtOH | 60°C | 4 h | Hydrazine + pyridine-cyclopropyl ketone |

Substitution Reactions

The electron-deficient pyridine ring and sulfonamide group participate in nucleophilic substitutions:

-

Pyridine C–H activation : Pd-catalyzed coupling with aryl boronic acids at the pyridine’s C-2 position occurs under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) .

-

Sulfonamide displacement : Treatment with PCl₅ converts the sulfonamide to a sulfonyl chloride intermediate, which reacts with amines to form new sulfonamides .

Cycloaddition and Ring-Opening Reactions

The triazole moiety engages in dipolar cycloadditions:

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : The triazole’s N–H group can be deprotonated to form a copper complex, enabling regioselective formation of 1,4-disubstituted triazoles with terminal alkynes .

-

Thermal ring opening : At 200°C under inert atmosphere, the triazole ring undergoes retro-Diels-Alder decomposition to generate nitrile imines and pyridine fragments .

Oxidation and Reduction Reactions

-

Oxidation of cyclopropane : With KMnO₄ in acidic conditions, the cyclopropyl group oxidizes to a carboxylic acid via diradical intermediates .

-

Reduction of sulfonamide : LiAlH₄ reduces the sulfonamide to a thiol (-SH) group at 0°C in THF over 2 hours .

| Reaction Type | Reagents | Outcome | Yield |

|---|---|---|---|

| Cyclopropane oxidation | KMnO₄, H₂SO₄ | Cyclopropane → carboxylic acid | 72–85% |

| Sulfonamide reduction | LiAlH₄, THF, 0°C | Sulfonamide → thiol | 64% |

Catalytic and Coordination Reactions

The pyridine nitrogen acts as a ligand for transition metals:

-

Pd(II) coordination : Forms stable complexes with PdCl₂ in ethanol, enabling catalytic C–C bond formation in Heck reactions .

-

Zn(II) chelation : Binds Zn²⁺ via pyridine and sulfonamide oxygen, as confirmed by UV-Vis titration (Kₐ = 1.2 × 10⁴ M⁻¹) .

Stability Under Physiological Conditions

In PBS buffer (pH 7.4, 37°C), the compound shows moderate stability:

属性

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O4S/c1-29-16-7-4-14(20)11-17(16)30(27,28)22-9-10-24-19(26)25(15-5-6-15)18(23-24)13-3-2-8-21-12-13/h2-4,7-8,11-12,15,22H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOGBKDCNBEERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。